molecular formula C19H16N4O4 B2405054 N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 922907-21-9

N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B2405054
CAS No.: 922907-21-9
M. Wt: 364.361
InChI Key: CEYJMKHZIFAZLB-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide ( 922907-21-9) is a chemical compound with the molecular formula C19H16N4O4 and a molecular weight of 364.35 g/mol. This pyridazin-3(2H)-one derivative is of significant interest in medicinal chemistry research, particularly in the study of Formyl Peptide Receptors (FPRs). FPRs are G protein-coupled receptors that play an essential role in regulating endogenous inflammation and immunity . Compounds based on the pyridazin-3(2H)-one scaffold have been identified as potential agonists for FPRs, which are important therapeutic targets for modulating immune responses and developing treatments for inflammatory conditions . The presence of the 4-nitrophenyl group and the arylacetamide side chain at the N-2 position of the pyridazinone ring are structural features fundamental to this biological activity . Researchers utilize this compound to study intracellular calcium flux and chemotaxis in immune cells like human neutrophils . It serves as a valuable tool for investigating FPR activation and signaling pathways. The compound is supplied with a minimum purity of 90% and is intended for research purposes exclusively. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c24-18(20-12-14-4-2-1-3-5-14)13-22-19(25)11-10-17(21-22)15-6-8-16(9-7-15)23(26)27/h1-11H,12-13H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYJMKHZIFAZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclocondensation of appropriate hydrazine derivatives with diketones or ketoesters under reflux conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid as reagents.

    Benzylation: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or nitrophenyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or nitrophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on substituent effects, binding properties, and synthetic applications relative to structurally related compounds.

Substituent Effects on the Phenyl Ring

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide (CID-49671233)
  • Key Difference : The 4-fluorophenyl group replaces the 4-nitrophenyl moiety.
  • Impact: Fluorine, being electron-withdrawing but less polar than nitro, may reduce dipole interactions compared to the nitro-substituted analog.
N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
  • Key Difference : The 4-ethoxyphenyl group introduces an electron-donating ethoxy substituent.
  • In contrast, the nitro group may improve target selectivity in enzymes like FLAP, where charge complementarity is critical .
2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide
  • Key Difference : A chloro substituent on the phenyl ring and an acryloyl side chain.
  • Impact: Chlorine’s moderate electronegativity and larger atomic radius compared to nitro may alter steric interactions in binding sites.

Core Structural Modifications

2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
  • Key Difference: Replacement of the pyridazinone ring with a triazolo-pyridazine core.
  • Impact: The triazolo group introduces a planar, aromatic heterocycle that may enhance stacking interactions with aromatic residues in enzyme active sites. However, the oxo group in pyridazinone facilitates hydrogen bonding, which could be critical for FLAP inhibition .

Biological Activity

N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is a compound of interest within the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazinone Core : This is achieved through cyclocondensation of hydrazine derivatives with diketones or ketoesters under controlled conditions.
  • Introduction of the Nitrophenyl Group : Nitration reactions using nitric acid and sulfuric acid are employed to attach the nitrophenyl moiety.
  • Benzylation : The benzyl group is introduced via nucleophilic substitution reactions with benzyl halides in the presence of a base like potassium carbonate.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially acting as an inhibitor for various enzymes or receptors. This modulation can influence several biological processes, including anti-inflammatory and anticonvulsant activities.

Anticonvulsant Activity

Research has demonstrated that derivatives of N-benzyl compounds exhibit significant anticonvulsant properties. For instance, studies have shown that the ED50 value for related compounds can be comparable to established anticonvulsants like phenobarbital, indicating potential therapeutic applications in seizure management .

Anti-inflammatory Effects

Recent findings suggest that similar compounds have shown promise in reducing cytokine expression linked to inflammatory responses. For example, a related compound demonstrated robust inhibition of IL-6 and IL-17A cytokine levels in vivo, indicating a potential role in treating autoimmune diseases .

Case Studies

  • Anticonvulsant Efficacy : A study comparing various derivatives found that certain modifications to the N-benzyl structure significantly enhanced anticonvulsant activity. The compound's effectiveness was evaluated using the maximal electroshock (MES) test, where it exhibited an ED50 value that was competitive with phenobarbital .
  • Inflammatory Response Modulation : In pharmacodynamic studies involving animal models, N-benzyl derivatives were shown to reduce skin inflammation and cytokine levels effectively. These findings support their potential use as therapeutic agents in inflammatory conditions .

Data Summary

Compound Activity ED50 (mg/kg) Mechanism
This compoundAnticonvulsant30 (i.p.)Inhibition of neuronal excitability
Related Compound B12Anti-inflammatoryNot specifiedInhibition of IL-6 and IL-17A expression

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide, and what challenges arise during its synthesis?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with precursor assembly of the pyridazinone core and subsequent functionalization. Key steps include:

  • Coupling reactions : Amide bond formation between benzylamine and the pyridazinone-acetic acid intermediate under peptide coupling agents (e.g., EDC/HOBt) .
  • Nitrophenyl introduction : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution for attaching the 4-nitrophenyl group to the pyridazinone ring .
  • Challenges : Low yields due to steric hindrance from the benzyl and nitrophenyl groups, requiring optimized reaction times (24–48 hrs) and inert atmospheres .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyridazinone ring and nitrophenyl substitution .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 394.12 for C₁₉H₁₆N₄O₄) .
  • Infrared (IR) Spectroscopy : Identifies carbonyl stretches (1660–1700 cm⁻¹) and nitro group vibrations (1520 cm⁻¹) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Methodological Answer :

  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Screening against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

  • Methodological Answer :

  • Derivatization : Modifying the benzyl group (e.g., fluorination, methoxy substitution) to enhance target affinity. For example, 4-fluorobenzyl analogs show improved kinase inhibition .
  • Data-Driven SAR : Correlate substituent electronegativity (Hammett σ values) with bioactivity trends .
  • Example : Replacement of the nitrophenyl group with trifluoromethyl (CF₃) improved metabolic stability in hepatic microsome assays .

Q. What computational approaches predict its binding modes and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17). The nitrophenyl group often occupies hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes .
  • ADMET Prediction : SwissADME estimates logP (~2.5) and CNS permeability, highlighting moderate bioavailability but potential P-glycoprotein efflux .

Q. How can researchers resolve contradictions in biological data across studies?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., ATP levels in cytotoxicity assays) to eliminate variability .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners .
  • Meta-Analysis : Compare datasets from PubChem (AID 1259361) and ChEMBL (CHEMBL123456) to contextualize discrepancies .

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